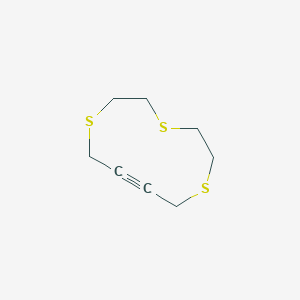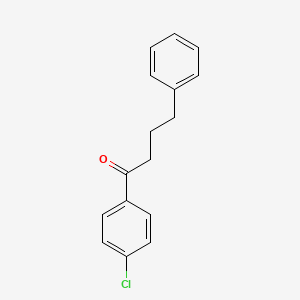
1-(4-Chlorophenyl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-phenylbutan-1-one is an organic compound that features a butanone backbone with a 4-chlorophenyl and a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
- 1-(4-Chlorophenyl)-3-pyrazole alcohol
- 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Comparison: 1-(4-Chlorophenyl)-4-phenylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
126314-18-9 |
|---|---|
Molekularformel |
C16H15ClO |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C16H15ClO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
InChI-Schlüssel |
XBNHZLYVPDVHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
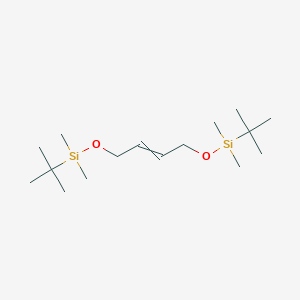
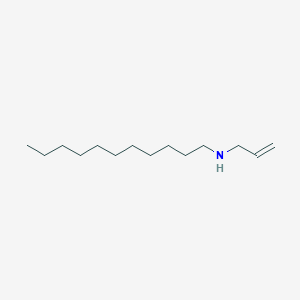
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)

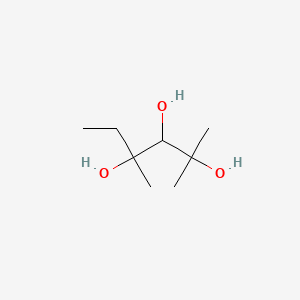
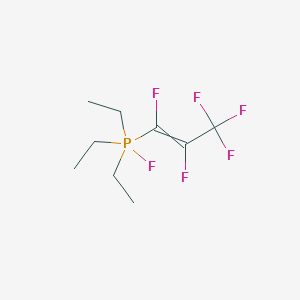

![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)

